molecular formula C8H4ClN3O2 B188090 2-Chloro-6-nitroquinoxaline CAS No. 6272-25-9

2-Chloro-6-nitroquinoxaline

Cat. No. B188090
CAS RN: 6272-25-9
M. Wt: 209.59 g/mol
InChI Key: QVWIAHPYYLBQFI-UHFFFAOYSA-N
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Description

2-Chloro-6-nitroquinoxaline is a chemical compound with the molecular formula C8H4ClN3O2 and a molecular weight of 209.59 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-nitroquinoxaline consists of a quinoxaline core, which is a type of heterocyclic compound. This core is substituted at the 2nd position with a chlorine atom and at the 6th position with a nitro group . The exact structure can be determined using various spectroscopic techniques.


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-6-nitroquinoxaline are complex and can vary depending on the conditions under which the reactions are carried out. One study describes the use of digital imaging to monitor a reaction involving the conversion of 2-chloro-6,7-dinitro-3-pyrrolidinoquinoxaline into 6,7-dinitro-2,3-dipyrrolidinoquinoxaline .


Physical And Chemical Properties Analysis

2-Chloro-6-nitroquinoxaline has a molecular weight of 209.59 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Dye Applications

  • 2-Chloro-6-nitroquinoxaline has been utilized in the synthesis of various quinoxaline derivatives. For instance, it has been used to create 6-acetamido-2-substituted quinoxalines, which have applications as fluorescent whiteners for polyester fibers. This demonstrates its utility in the field of textile dyes and pigments (Rangnekar & Tagdiwala, 1986).

Chemical Reactions and Synthesis Pathways

  • The compound also plays a significant role in various chemical reactions. For instance, it has been involved in chemoselectivity reversals in quinoxalines, demonstrating unique reactions with nucleophiles (Nasielski, Moucheron, & Nasielski‐Hinkens, 2010).
  • Additionally, 2-Chloro-6-nitroquinoxaline has been employed in the synthesis of other complex quinoxaline derivatives, further underscoring its versatility in synthetic chemistry (R. Nasielski‐Hinkens, E. V. Vyver, & J. Nasielski, 2010).

Role in Heterocyclic Chemistry

Application in Organic Synthesis

Photophysical Studies

  • 2-Chloro-6-nitroquinoxaline has been studied for its photophysical properties, contributing to the understanding of phototransformations in quinoxaline derivatives (Rtishchev & Selitrennikov, 2004).

Antibacterial Properties

  • Research has also been conducted on the antibacterial properties of quinoxaline derivatives synthesized from 2-Chloro-6-nitroquinoxaline, indicating potential applications in the development of new antibacterial agents (Taiwo, Obafemi, & Akinpelu, 2021).

Safety and Hazards

Safety data sheets indicate that precautions should be taken when handling 2-Chloro-6-nitroquinoxaline. These include avoiding dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves .

properties

IUPAC Name

2-chloro-6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIAHPYYLBQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284477
Record name 2-chloro-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitroquinoxaline

CAS RN

6272-25-9
Record name 6272-25-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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